molecular formula C15H10O6 B1675520 Luteolin CAS No. 491-70-3

Luteolin

Cat. No.: B1675520
CAS No.: 491-70-3
M. Wt: 286.24 g/mol
InChI Key: IQPNAANSBPBGFQ-UHFFFAOYSA-N
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Description

Luteolin is a tetrahydroxyflavone in which the four hydroxy groups are located at positions 3', 4', 5 and 7. It is thought to play an important role in the human body as an antioxidant, a free radical scavenger, an anti-inflammatory agent and an immune system modulator as well as being active against several cancers. It has a role as an EC 2.3.1.85 (fatty acid synthase) inhibitor, an antineoplastic agent, a vascular endothelial growth factor receptor antagonist, a plant metabolite, a nephroprotective agent, an angiogenesis inhibitor, a c-Jun N-terminal kinase inhibitor, an anti-inflammatory agent, an apoptosis inducer, a radical scavenger and an immunomodulator. It is a 3'-hydroxyflavonoid and a tetrahydroxyflavone. It is a conjugate acid of a this compound-7-olate.
This compound is a natural product found in Camellia sinensis, Codonopsis lanceolata, and other organisms with data available.
This compound is a naturally-occurring flavonoid, with potential anti-oxidant, anti-inflammatory, apoptosis-inducing and chemopreventive activities. Upon administration, this compound scavenges free radicals, protects cells from reactive oxygen species (ROS)-induced damage and induces direct cell cycle arrest and apoptosis in tumor cells. This inhibits tumor cell proliferation and suppresses metastasis.
Bismite is a mineral with formula of Bi3+2O3 or Bi2O3. The IMA symbol is Bis.
5,7,3',4'-tetrahydroxy-flavone, one of the FLAVONES.
See also: Chamomile (part of);  Fenugreek seed (part of);  Cannabis sativa subsp. indica top (part of).

Mechanism of Action

Target of Action

Luteolin, a flavonoid found in various types of plants including vegetables, fruits, and medicinal herbs , interacts with a number of known cellular targets . These targets include AKT1, ALB, CASP3, IL6, JUN, STAT3, TNF, and VEGFA . These proteins play crucial roles in various cellular processes such as cell survival, inflammation, and cell cycle progression .

Mode of Action

This compound exerts its therapeutic effects through multiple mechanisms. It inhibits the growth of cancer cells by triggering apoptosis and cell cycle arrest . It also inhibits tumor cell metastasis and angiogenesis . Mechanistically, this compound causes cell death by downregulating Akt, PLK-1, cyclin-B1, cyclin-A, CDC-2, CDK-2, Bcl-2, and Bcl-xL, while upregulating BAX, caspase-3, and p21 .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the phosphorylation of p38 MAPK, JNK, and ERK, thereby inhibiting NF-κB nuclear translocation and subsequently reducing inflammation . It also inhibits the JAK/STAT pathway , which plays a critical role in cell growth, survival, and differentiation.

Pharmacokinetics

This compound’s absorption, distribution, metabolism, and excretion (ADME) are influenced by its form, dosage, administration route, and individual factors . After being metabolized, it mainly persists in plasma as glucuronides and sulfate-conjugates . Enhancements like nanocrystallization improve its bioavailability, with most metabolites excreted renally or biliary within 24 hours .

Result of Action

At the molecular and cellular level, this compound has been shown to have significant effects. It increases the expression of apoptosis-related proteins and antioxidant enzymes . In DNA methylation, this compound inhibits the expression of DNA methyltransferases, a transcription repressor, and increases the expression and activity of ten-eleven translocation (TET) DNA demethylases, a transcription activator .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the surrounding environment can affect the structure and antioxidative properties of this compound . Moreover, this compound is found in various environments, including vegetables and fruits such as celery, parsley, broccoli, onion leaves, cabbages, and apple skins . These sources provide a natural environment for the action of this compound.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-6,16-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPNAANSBPBGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Record name luteolin
Source Wikipedia
URL https://en.wikipedia.org/wiki/Luteolin
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074988
Record name Luteolin
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Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Luteolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

491-70-3
Record name Luteolin
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Record name Luteolin
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Record name Luteolin
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Record name Luteolin
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Record name 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-benzopyrone
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Record name LUTEOLIN
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Record name Luteolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

329.5 °C
Record name Luteolin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005800
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A large number of flavonoids viz., casticin, orientin, isoorientin, luteolin, luteolin-7-0-glucoside, corymbosin, gardenins A and B, 3-0-desmethylartemetin,5-0-desmethylnobiletin,3\4\5,5\6J,8-heptamethoxyflavanone and 3\,5-dihydroxy-4′,6,7-trimethoxy flavanone and 3′,5-dihydroxy-4′,6,7-trimethoxyflavanone have been reported from this plant [Sirait, L. M., Rimpler, H. and Haensal, R., Experientia 1962, 18, 72; Haensal, R. et al. Phytochemistry 1965, 4 ,19; Banerji A. et al. Phytochemistry 1969, 8,511; Ferdous, A. J. et al. Bangladesh Acad. Sci. 1984, 8,23; Dayrit, F. M. et al. Philipp. J. Sci. 1987, 116, 403; Banerji, J. et al. Indian J. Chem. 1988; 27B, 597; Achari, B. et al. Phytochemistry. 1984, 23, 703]. Stem-bark afforded five new flavone glycosides along with luteolin and acerosin. The new flavone glycosides are 6p-glucopyranosyl-7-hydroxy-3′,4′,5′,8-tetramethoxyflavone-5-O-α-L-rhamnopyranoside, 3′,7-dihydroxy-4′,6,8-trimethoxyflavone-5-O-(6″-O-acetyl-p-D-glucopyranoside),3,3′,4′,6,7,-pentamethoxyflavone 5′-O-(4″-O-β-D-glucopyranosyl-cc-rhamnopyranoside, 4′,5,7-tri-hydroxyflavone-8-(2″-caffeoyl-a-glucopyranoside) and 3′,5,5′,7-tetrahydroxy-4-methoxyflavone -3′-O-(4″-O-α-D-galactopyranosyl) galactopyranoside [Rao, V. K. et al. Indian J. Pharm. 1977,39, 41; Subramamian, P. M. and Misra, G. S. Indian J. Chem. 1978, 16B, 615; Subramaniam, P. M. and Misra, G. S. J. Nat. Prod. 1979,42, 540]. A diterpenoid, 5β-hydro-8,11,13-abieta-trien-6a-ol and three triterpenoids, 2 cc, 3a-dihydroxyoleana-5 12-dien-28-oic acid, 2a, 3a-diacetoxyoleana-5, 12-dien-28-oic acid, 2,3 a-diacetoxy-18-hydroxyoleana-5,12-dien-28-oib acid have been isolated from the seeds, These compounds exhibited antiinflammatory activity [Chawla, A. S., Sharma, A. K., Handa, S. S. and Dhar, K. L. Indian J. Chem. 1991, 30B, 773 and J. Nat. Prod. 1992,55,163. From the roots acetyloleanolic acid was isolated [Vishnol, S. P., Shoeb, A., Kapil, R. S. and Popli, S. P. Phytochemistry 1983, 22, 597].
[Compound]
Name
3-0-desmethylartemetin,5-0-desmethylnobiletin,3
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
6J,8-heptamethoxyflavanone
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0 (± 1) mol
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[Compound]
Name
5-dihydroxy-4′,6,7-trimethoxy flavanone
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0 (± 1) mol
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reactant
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[Compound]
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27B
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reactant
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[Compound]
Name
flavonoids
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reactant
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0 (± 1) mol
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reactant
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Name
orientin
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
luteolin-7-0-glucoside
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

3.5 g of isoquercetin are carefully suspended in 500 ml of demineralized water at 60° C., and 8.8 ml of 32% strength aqueous sodium hydroxide solution are introduced into the resulting yellow suspension. During this addition, a dark-red colored clear solution forms. 25 g of sodium d-thionite are added at 60° C. and the mixture is stirred for 12 h at this temperature. The mixture is then cooled to 5° C. and carefully neutralized with 37% strength hydrochloric acid, the solution immediately turning cloudy. The mixture is stirred for 1 h at 0° C. Customary work-up gives 2.05 g of luteolin with a purity of 98.8%.
Quantity
3.5 g
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reactant
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25 g
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Quantity
500 mL
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solvent
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Synthesis routes and methods III

Procedure details

60 g of rutin are suspended in 6 l of demineralized wazer and, at 100° C., firstly 210 ml of 32% strength aqueous sodium hydroxide solution and then 600 g of sodium dithionite are added thereto. The mixture is then refluxed for a further 12 h with stirring, and the suspension is cooled to 5° C., slowly neutralized with 195 ml of fuming hydrochloric acid and stirred for 1 h at 0° C. Customary work-up gives 23.3 g of crude luteolin with a purity of 96.5%. Further purification and drying produces 20.9 g of luteolin with a purity of 99.6%.
Name
Quantity
60 g
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600 g
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195 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luteolin
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Luteolin
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Luteolin
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Luteolin
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Luteolin
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Luteolin
Customer
Q & A

Q1: How does luteolin exert its anti-inflammatory effects?

A1: this compound exerts its anti-inflammatory effects through multiple mechanisms. It inhibits the production of pro-inflammatory mediators, including nitric oxide (NO) [, , ], interleukin-6 (IL-6) [, ], tumor necrosis factor-α (TNF-α) [, , ], and prostaglandin E2 (PGE2) [, ]. This compound achieves this by suppressing key signaling pathways involved in inflammation, such as the nuclear factor-κB (NF-κB) pathway [, , , ] and mitogen-activated protein kinase (MAPK) pathway [, , ].

Q2: What is the role of reactive oxygen species (ROS) in this compound's anticancer activity?

A2: this compound can induce ROS accumulation in cancer cells by suppressing cellular superoxide dismutase activity []. This ROS accumulation plays a crucial role in potentiating the c-Jun N-terminal kinase (JNK) pathway and suppressing the NF-κB pathway, leading to enhanced apoptosis in response to TNF [].

Q3: How does this compound affect angiogenesis?

A3: this compound exhibits anti-angiogenic effects by inhibiting vascular endothelial growth factor (VEGF) expression and secretion []. This inhibition is linked to the suppression of NF-κB transcriptional activity []. Additionally, this compound downregulates hypoxia-inducible factor-1α (HIF-1α) and signal transducer and activator of transcription 3 (STAT3) signaling, further contributing to its anti-angiogenic effects [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C15H10O6, and its molecular weight is 286.24 g/mol.

Q5: Have any computational studies been conducted to understand this compound's interactions with biological targets?

A5: Yes, computational studies using density functional theory (DFT) have been employed to investigate the hydrogen bonding interactions between this compound and adenine, a nucleobase in DNA []. These studies revealed the potential for this compound to interact with DNA, contributing to its anticancer properties [].

Q6: Does the form of this compound (aglycone vs. glucoside) affect its biological activity?

A6: Yes, studies suggest that the aglycone form of this compound may exhibit more potent anti-inflammatory and anti-atherogenic effects compared to its glucoside form []. This difference could be attributed to variations in bioavailability and metabolism between the two forms [].

Q7: How is this compound typically formulated to enhance its bioavailability?

A7: Although specific formulation strategies are not extensively discussed in the provided research, this compound is often incorporated into nanoparticles or liposomes to improve its solubility, stability, and bioavailability []. These formulations can enhance its delivery to target tissues and enhance therapeutic efficacy [].

Q8: What are the major metabolites of this compound found in vivo?

A8: Following oral administration, this compound is rapidly absorbed and extensively metabolized [, ]. The primary metabolites detected in plasma are this compound glucuronides, particularly this compound-3'-O-glucuronide [, ]. Other glucuronides, such as this compound-4'-O-glucuronide and this compound-7-O-glucuronide, are also found in various tissues, including the liver, kidney, and small intestine [].

Q9: Does this compound interact with any drug transporters?

A9: Yes, this compound has been identified as a potent inhibitor of monocarboxylate transporter 1 (MCT1) [, ]. This transporter plays a crucial role in the renal reabsorption of γ-hydroxybutyrate (GHB) []. this compound's inhibitory effect on MCT1 can alter the pharmacokinetics and pharmacodynamics of GHB, potentially offering a strategy for GHB overdose treatment [].

Q10: What in vitro models have been used to study this compound's anticancer activity?

A10: this compound's anticancer properties have been extensively studied in various human cancer cell lines, including:

  • Breast cancer: MDA-MB-231 [, , ], MCF-7 [, ]
  • Lung cancer: A549 []
  • Gastric cancer: HGC-27 [], MFC [, ], MKN-45 []
  • Pancreatic cancer: PANC-1, CoLo-357, BxPC-3 []
  • Myelodysplastic syndrome: SKM-1 cells, primary bone marrow mononuclear cells []

Q11: What animal models have been used to investigate the effects of this compound on various diseases?

A11: Animal models used to study this compound's therapeutic potential include:

  • Rats:
    • Periodontal disease: Ligature-induced periodontitis model []
    • Asthma: Ovalbumin-induced asthma model []
    • Acute lung injury: Lipopolysaccharide (LPS)-induced ALI model []
    • Hepatocellular carcinoma: Diethylnitrosamine (DEN)-induced HCC model []
  • Mice:
    • Atherosclerosis: ApoE knockout mice with hyperhomocysteinemia []
    • Cancer cachexia: Lewis lung cancer model []
    • Obesity and metabolic diseases: High-fat diet-induced obesity model []
    • Dry skin pruritus: Acetone/diethylether-induced dry skin model []

Q12: What approaches are being explored to improve this compound's delivery to specific tissues?

A12: While specific drug delivery strategies are not extensively discussed in the provided research, incorporating this compound into nanoparticles or liposomes shows promise for targeted delivery [].

Q13: What analytical techniques are commonly employed to quantify this compound in biological samples?

A13: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are frequently used techniques for quantifying this compound and its metabolites in biological matrices, such as plasma, urine, and tissue samples [, ].

Q14: Is the solubility of this compound a limiting factor for its bioavailability?

A14: Yes, this compound exhibits limited solubility in aqueous solutions, which can hinder its absorption and bioavailability [].

Q15: What are some examples of this compound's cross-disciplinary applications?

A15: this compound research spans multiple disciplines, including:

  • Material science: Developing this compound-based antibacterial coatings for biomedical applications [].

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